molecular formula C11H7Cl2NO B1340606 2,7-Dichloro-8-methylquinoline-3-carbaldehyde CAS No. 131923-69-8

2,7-Dichloro-8-methylquinoline-3-carbaldehyde

Cat. No.: B1340606
CAS No.: 131923-69-8
M. Wt: 240.08 g/mol
InChI Key: NNYWEFPNGJCTKY-UHFFFAOYSA-N
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Description

2,7-Dichloro-8-methylquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and methyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde typically involves the chlorination of 8-methylquinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 3-position of the quinoline ring . The reaction conditions often include:

    Solvent: Dimethylformamide (DMF)

    Catalyst: Phosphorus oxychloride (POCl3)

    Temperature: Room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: 2,7-Dichloro-8-methylquinoline-3-carboxylic acid.

    Reduction: 2,7-Dichloro-8-methylquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,7-Dichloro-8-methylquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde involves its interaction with biological macromolecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. For example, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Methylquinoline-3-carbaldehyde
  • 5,7-Dichloro-8-hydroxy-2-methylquinoline

Uniqueness

2,7-Dichloro-8-methylquinoline-3-carbaldehyde is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Biological Activity

2,7-Dichloro-8-methylquinoline-3-carbaldehyde is a chemical compound characterized by its unique quinoline structure, which includes two chlorine atoms and a methyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its mechanisms of action.

  • Molecular Formula : C₁₁H₈Cl₂N₁O
  • Molecular Weight : 240.08 g/mol
  • Structure : The presence of chlorine and methyl groups enhances its reactivity, making it a versatile compound in synthetic chemistry and biological applications.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • DNA Intercalation : It can interfere with DNA replication by intercalating into the DNA structure, disrupting normal cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in developing new antibiotics.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including HeLa cells (cervical cancer) and other tumorigenic cells.

Cell LineIC₅₀ (µM)
HeLa25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting strong potential for further development as an antimicrobial agent.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of the compound on various cancer cell lines using an MTT assay. The results indicated that concentrations above 20 µM significantly reduced cell viability in HeLa cells while exhibiting minimal toxicity in non-cancerous cells .

Applications in Medicine

Due to its promising biological activities, this compound is being explored as a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Properties

IUPAC Name

2,7-dichloro-8-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYWEFPNGJCTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563030
Record name 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131923-69-8
Record name 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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